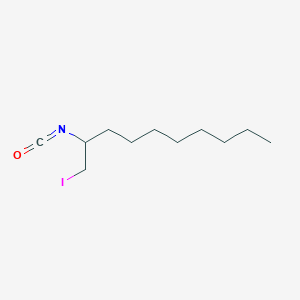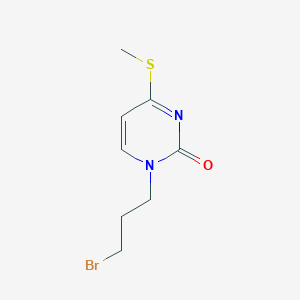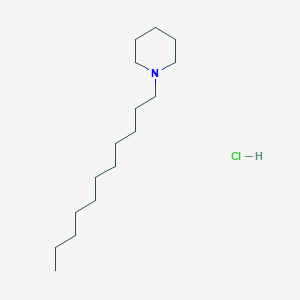
Acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol is a complex organic compound that features a naphthalene ring substituted with chlorine, methoxy groups, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol can be achieved through multiple synthetic routes. One common method involves the demethylation of 2-acetyl-1,4,5,8-tetramethoxynaphthalene using cerium ammonium nitrate (CAN) in acetonitrile. Another method involves the Fries rearrangement of 5,8-dimethoxynaphthalen-1-ol acetate under stringent conditions, followed by subsequent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-5,8-dimethoxynaphthalene: Similar in structure but lacks the chlorine and hydroxyl groups.
4-Chloro-5,8-dimethoxynaphthalene: Similar but does not have the acetic acid moiety.
5,8-Dimethoxynaphthalen-1-ol: Lacks the chlorine and acetic acid groups.
Uniqueness
Acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
89474-96-4 |
|---|---|
Molekularformel |
C14H15ClO5 |
Molekulargewicht |
298.72 g/mol |
IUPAC-Name |
acetic acid;4-chloro-5,8-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C12H11ClO3.C2H4O2/c1-15-9-5-6-10(16-2)12-8(14)4-3-7(13)11(9)12;1-2(3)4/h3-6,14H,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
XJFDWNYJRQQFSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=CC=C(C2=C(C=CC(=C12)O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14375295.png)
![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)
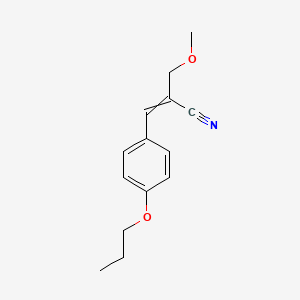
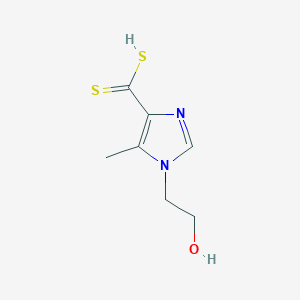
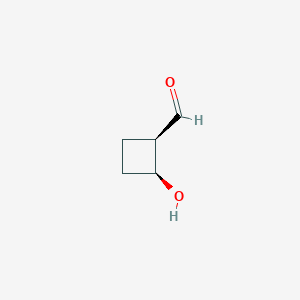
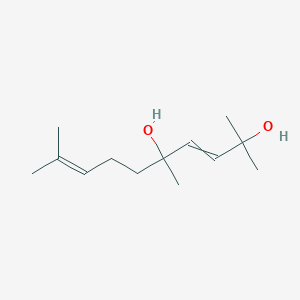
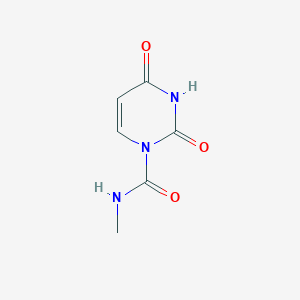
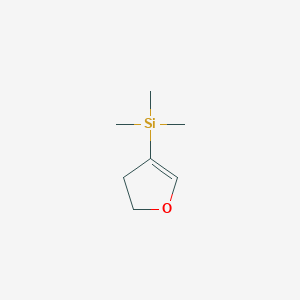
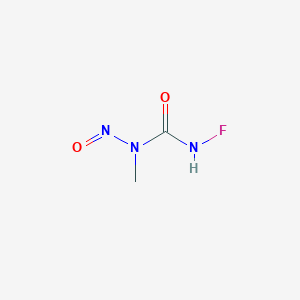

![3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14375360.png)
